molecular formula C19H25N3O3S B6786715 N-[(3R)-1-cyclopropylsulfonylpiperidin-3-yl]-4,5-dimethyl-1H-indole-2-carboxamide

N-[(3R)-1-cyclopropylsulfonylpiperidin-3-yl]-4,5-dimethyl-1H-indole-2-carboxamide

Cat. No.: B6786715
M. Wt: 375.5 g/mol
InChI Key: HCYSRWCEBFYUAA-CQSZACIVSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[(3R)-1-cyclopropylsulfonylpiperidin-3-yl]-4,5-dimethyl-1H-indole-2-carboxamide is a synthetic compound known for its unique structure and diverse applications in scientific research. The compound's complex structure, which includes a cyclopropylsulfonylpiperidine and an indole carboxamide moiety, makes it a subject of interest in various fields, including chemistry, biology, and medicine.

Properties

IUPAC Name

N-[(3R)-1-cyclopropylsulfonylpiperidin-3-yl]-4,5-dimethyl-1H-indole-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H25N3O3S/c1-12-5-8-17-16(13(12)2)10-18(21-17)19(23)20-14-4-3-9-22(11-14)26(24,25)15-6-7-15/h5,8,10,14-15,21H,3-4,6-7,9,11H2,1-2H3,(H,20,23)/t14-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCYSRWCEBFYUAA-CQSZACIVSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=C(C=C1)NC(=C2)C(=O)NC3CCCN(C3)S(=O)(=O)C4CC4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C2=C(C=C1)NC(=C2)C(=O)N[C@@H]3CCCN(C3)S(=O)(=O)C4CC4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H25N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-[(3R)-1-cyclopropylsulfonylpiperidin-3-yl]-4,5-dimethyl-1H-indole-2-carboxamide involves multiple steps. A typical synthetic route starts with the cyclopropylsulfonylation of piperidine, followed by a reaction with an indole derivative to form the indole-2-carboxamide. Specific reaction conditions, such as temperature, pressure, and solvent choice, are crucial to achieve high yield and purity.

Industrial Production Methods: On an industrial scale, the production of this compound may involve optimized catalytic processes, continuous flow systems, and advanced purification techniques. These methods ensure scalability, cost-effectiveness, and consistency in product quality.

Chemical Reactions Analysis

Types of Reactions: N-[(3R)-1-cyclopropylsulfonylpiperidin-3-yl]-4,5-dimethyl-1H-indole-2-carboxamide can undergo various chemical reactions, including oxidation, reduction, and substitution. The presence of multiple functional groups allows for a range of chemical transformations.

Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and electrophilic reagents (e.g., halogens). Reaction conditions such as solvent type, temperature, and pH are tailored to the specific reaction and desired outcome.

Major Products: The major products formed from these reactions depend on the reagents and conditions used. For example, oxidation can lead to the formation of sulfoxides or sulfones, while substitution reactions can introduce new functional groups into the molecule.

Scientific Research Applications

N-[(3R)-1-cyclopropylsulfonylpiperidin-3-yl]-4,5-dimethyl-1H-indole-2-carboxamide has a wide range of applications in scientific research:

Chemistry: In chemistry, it is used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

Biology: In biological research, the compound serves as a tool for studying cellular pathways and molecular interactions. It can be used to modulate specific targets in cell-based assays.

Medicine: The compound has potential applications in medicine, particularly in drug discovery and development. Its unique structure allows for the exploration of novel therapeutic agents.

Industry: In the industrial sector, the compound can be used in the synthesis of specialized materials and intermediates for various chemical processes.

Mechanism of Action

The mechanism of action of N-[(3R)-1-cyclopropylsulfonylpiperidin-3-yl]-4,5-dimethyl-1H-indole-2-carboxamide involves its interaction with specific molecular targets. The cyclopropylsulfonylpiperidine moiety can modulate the activity of enzymes and receptors, while the indole carboxamide part can interact with cellular pathways. These interactions can lead to various biological effects, depending on the target and context.

Comparison with Similar Compounds

Similar compounds to N-[(3R)-1-cyclopropylsulfonylpiperidin-3-yl]-4,5-dimethyl-1H-indole-2-carboxamide include:

  • N-[(3R)-1-cyclopropylsulfonylpiperidin-3-yl]-4-methyl-1H-indole-2-carboxamide

  • N-[(3R)-1-cyclopropylsulfonylpiperidin-3-yl]-5-dimethyl-1H-indole-2-carboxamide

  • N-[(3R)-1-cyclopropylsulfonylpiperidin-3-yl]-4,5-dimethyl-1H-indole-3-carboxamide

Compared to these compounds, this compound offers unique structural features that can enhance its reactivity and biological activity. This makes it a valuable compound for research and development.

So, what part of this compound catches your attention the most?

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.